(2-Amino-4-bromo-5-fluorophenyl)methanol
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Overview
Description
(2-Amino-4-bromo-5-fluorophenyl)methanol is an aromatic compound with a unique structure that includes amino, bromo, and fluoro substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromo-5-fluorophenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an appropriate phenyl precursor, followed by the introduction of the amino and methanol groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-bromo-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the phenyl ring.
Scientific Research Applications
(2-Amino-4-bromo-5-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (2-Amino-4-bromo-5-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-fluorophenyl)methanol
- (2-Amino-4-bromo-5-fluorophenyl)ethanol
- (2-Amino-4-chloro-5-fluorophenyl)methanol
Uniqueness
(2-Amino-4-bromo-5-fluorophenyl)methanol is unique due to the specific combination of substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both bromo and fluoro groups, along with an amino group, allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C7H7BrFNO |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
(2-amino-4-bromo-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |
InChI Key |
YFCFFDFBFJWQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)CO |
Origin of Product |
United States |
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